molecular formula C21H23N3O B2992677 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-13-8

5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2992677
CAS No.: 514185-13-8
M. Wt: 333.435
InChI Key: KVSFNSYWZHJDIE-UHFFFAOYSA-N
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Description

5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative characterized by a benzylpiperazine moiety attached via a methylene bridge to the quinolin-8-ol core. The compound belongs to a broader class of piperazine-substituted quinolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including metal chelation, antimicrobial activity, and inhibition of pathological protein aggregation . Its synthesis typically involves Mannich reactions or nucleophilic substitutions, as seen in analogues like 5-((4-((2-(4-substitutedphenyl)benzofuran-3-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol derivatives (e.g., compounds 8a–8g) . The benzylpiperazine group enhances lipophilicity and bioavailability, while the quinolin-8-ol core provides metal-binding sites, making it a candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-20-9-8-18(19-7-4-10-22-21(19)20)16-24-13-11-23(12-14-24)15-17-5-2-1-3-6-17/h1-10,25H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSFNSYWZHJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 8-hydroxyquinoline by the piperazine moiety, resulting in the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Preparation: 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is synthesized through the reaction of 8-hydroxyquinoline with 4-benzylpiperazine, using a suitable catalyst under controlled temperature and pressure to ensure high yield and purity. The reaction involves a nucleophilic substitution of the hydroxyl group in 8-hydroxyquinoline by the piperazine moiety. Industrial production involves large-scale batch or continuous flow processes with automated reactors and purification techniques like chromatography and crystallization.
  • Antifungal Agent Synthesis: Derivatives of piperazine, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, have been synthesized and evaluated for antifungal activity . These compounds are synthesized via intramolecular cyclization and their structures confirmed through elemental analyses and spectral data .
  • Antibacterial Activity: Quinoline derivatives have been explored for their antibacterial properties . For instance, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin displayed significant effects against Gram-positive and Gram-negative bacteria, including drug-resistant strains .
  • Anti-cancer Activity: Some synthesized compounds, such as 10b , 10d , and 8b , have shown potential anti-MCF-7 activity, reducing viability after 72 hours . Compound 8b was the most potent against MCF-7 cells, with an IC50 value of 5.56 μM .
  • Binding Affinity: Uracil derivatives containing piperazinyl groups have been studied for their binding affinity towards human GnRH receptors . 5-(4-benzyl)piperazinyl and 5-[4-(3-pyridinyl)]piperazinyl analogues showed the highest affinity . Changes to the linker properties or replacement of the piperazine group with a piperidine significantly reduced activity .

Examples of Quinoline Derivatives

CompoundDescription
5-Amino-7-bromoquinolin-8-olIntermediate in the synthesis of sulfonate derivatives with potential antibacterial activity .
5-chloro-8-hydroxyquinolineUsed to create hybrid molecules with antibacterial properties .
6-substituted-4-methyl-3-(4-arylpiperazin-Potential antifungal agents synthesized via intramolecular cyclization .
1-yl)cinnolines

Further Research

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperazine-Substituted Derivatives

  • 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol: Synthesized via condensation of 5-(chloromethyl)quinolin-8-ol with imidazole. Unlike the benzylpiperazine variant, this derivative exhibits antiviral activity against SARS-CoV-2 (EC50: low μM range) and inhibits BRD4 (IC50: ~0.5 μM), highlighting the impact of heterocyclic substituents on target specificity .
  • 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol: Alkyl chains (e.g., methyl, propyl) on piperazine improve antibacterial activity against Gram-positive strains (e.g., S. aureus), with inhibition zones comparable to standard antibiotics. The benzyl group in the target compound may enhance CNS penetration due to increased hydrophobicity .
  • HLA-20 (5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol): A neuroprotective analogue with iron-chelating properties, reducing oxidative stress in Alzheimer’s models. The propargyl group enhances radical-scavenging activity compared to the benzyl substituent .

C5-Substituted Analogues

  • 5-((p-Tolylamino)methyl)quinolin-8-ol: Modifications at C5 with aromatic amines yield potent inhibitors of HIV-1 integrase-LEDGF/p75 interaction (IC50: micromolar range) but with higher cytotoxicity than benzylpiperazine derivatives .
  • 5-((Benzyloxy)methyl)-7-(morpholinomethyl)quinolin-8-ol: Ether-linked substituents at C5 and C7 improve solubility but reduce metal-binding affinity compared to the target compound’s piperazine-methyl group .

Antiamyloid Activity

The target compound’s analogues (8a–8g) inhibit Aβ aggregation by 40–60% at 1 μM, comparable to curcumin, as shown by Thioflavin T assays. This contrasts with 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which lacks significant antiamyloid activity but shows antiviral effects .

Antimicrobial Activity

  • Antibacterial: Piperazine-alkyl derivatives (e.g., 5-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol) exhibit zones of inhibition up to 22 mm against E. coli, whereas benzylpiperazine analogues show broader-spectrum activity .
  • Antiviral : The imidazole-substituted derivative inhibits SARS-CoV-2 replication via main protease binding (docking score: −8.2 kcal/mol), a mechanism absent in the benzylpiperazine variant .

Metal Chelation and Neuroprotection

The quinolin-8-ol core chelates metals like Cu²⁺ and Fe³⁺, critical in neurodegenerative diseases. VK-28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol) demonstrates superior iron chelation (logβ ~14) compared to the target compound, attributed to its hydroxyethyl group enhancing coordination .

Physicochemical and Spectral Properties

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) Biological Activity
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol 3364–3328 (phenolic OH), 885–695 (aromatic CH) 2.19–3.05 (piperazine), 3.39–4.04 (N-methylene) Aβ inhibition: 40–60%
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol 3150 (imidazole CH) 7.2–8.1 (imidazole protons) SARS-CoV-2 EC50: 2.5 μM
HLA-20 3250 (alkynyl CH) 1.8–2.1 (propargyl protons) Iron chelation logβ: 14.1

Biological Activity

5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is a synthetic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinoline structure, which is known for various therapeutic potentials, including antimicrobial, anticancer, and neuroprotective activities. The presence of a piperazine moiety enhances its pharmacological profile, making it a subject of interest in drug development.

Chemical Structure and Synthesis

The compound can be synthesized through a nucleophilic substitution reaction involving 8-hydroxyquinoline and 4-benzylpiperazine. The reaction typically occurs under controlled conditions to yield high purity and yield. The general reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the chloromethyl group in 8-hydroxyquinoline, resulting in the formation of the target compound.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinolin-8-ol possess significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Anticancer Properties : The compound has been investigated for its antitumor effects. In vitro studies have revealed that related quinoline derivatives can induce apoptosis in cancer cell lines and inhibit cell proliferation by arresting the cell cycle at specific phases (e.g., G2/M phase) .
  • Neuroprotective Effects : Quinoline derivatives are also noted for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The chelation of metal ions by these compounds contributes to their protective effects against oxidative stress.

Antimicrobial Activity

A study evaluating various 5-substituted quinolin-8-ol derivatives reported significant antibacterial activity against several strains, with some compounds showing effectiveness comparable to standard antibiotics. The disc diffusion method indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Anticancer Studies

Research focusing on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, one study found that a derivative similar to this compound exhibited IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, demonstrating its potency as an anticancer agent . Furthermore, these compounds triggered apoptosis through mechanisms involving anti-tubulin properties.

Neuroprotection

The neuroprotective activity of quinoline derivatives has been linked to their ability to chelate metal ions and modulate oxidative stress pathways. Research indicates that they can induce the expression of genes related to oxidative stress response, which is crucial for protecting neural cells from damage .

Case Studies

  • Case Study on Anticancer Activity : A derivative of this compound was tested in HepG2 xenograft models where it significantly inhibited tumor growth without notable toxicity to the host organism .
  • Neuroprotective Study : In models of ischemia-reperfusion injury, quinoline derivatives demonstrated protective effects by reducing oxidative stress markers and enhancing survival rates of neuronal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol?

  • Methodology : The compound can be synthesized via a Mannich-type reaction. A typical procedure involves reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 1-benzylpiperazine in dimethylformamide (DMF) under mild conditions (room temperature, 3 hours). The product is precipitated by adding excess water, filtered, and recrystallized from ethanol for purification .
  • Key Considerations : Ensure stoichiometric control of formaldehyde (as a methylene donor) and monitor reaction progress via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • 1H NMR : Identify characteristic peaks for the quinolin-8-ol core (e.g., aromatic protons at δ 8.5–7.0 ppm) and the benzylpiperazine moiety (e.g., benzylic CH2 at δ ~3.8 ppm and piperazine protons at δ ~2.5 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm deviation .
    • Validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays in cell lines (e.g., glioblastoma, hepatocytes) to establish baseline toxicity .
  • Receptor Binding Studies : Screen for dopamine D2/D3 receptor affinity using radioligand displacement assays, given structural similarities to known agonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodology :

  • Substituent Variation : Replace the benzyl group in the piperazine moiety with bulkier (e.g., phenethyl) or electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • Scaffold Hybridization : Fuse the quinolin-8-ol core with benzofuran or diarylether motifs to enhance antimalarial or antiviral activity .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding energies .

Q. How can contradictory data on iron-chelating vs. receptor-binding activity be resolved?

  • Methodology :

  • Dose-Response Studies : Perform parallel assays at varying concentrations (nM to μM) to determine if dual mechanisms are concentration-dependent .
  • Metal Chelation Assays : Use ferrozine-based assays to quantify iron-binding capacity and compare with receptor-binding IC50 values .
    • Interpretation : Apply statistical models (e.g., ANOVA) to identify dominant mechanisms under specific conditions.

Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound for neuroprotective applications?

  • Methodology :

  • LogP Optimization : Modify lipophilicity via alkyl chain elongation (e.g., replacing benzyl with octyloxy groups) while maintaining ClogP <5 .
  • P-glycoprotein Inhibition : Co-administer with known inhibitors (e.g., verapamil) in in vitro BBB models (e.g., hCMEC/D3 cells) .

Q. How can synthetic byproducts or degradation products be characterized during scale-up?

  • Methodology :

  • LC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., N-oxide derivatives or demethylated products) .
  • Stability Testing : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–13) to identify labile functional groups .

Methodological Notes

  • Safety : Handle the compound under fume hoods due to undefined chronic toxicity; use PPE (gloves, goggles) as per OSHA guidelines .
  • Data Reproducibility : Report reaction yields with error margins (±5%) and biological data with triplicate replicates (n=3, p<0.05) .

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